molecular formula C9H9N3O2 B7737369 Carbendazim CAS No. 37953-07-4

Carbendazim

Cat. No.: B7737369
CAS No.: 37953-07-4
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Description

Carbendazim (methyl 2-benzimidazolecarbamate) is a systemic benzimidazole fungicide developed in the 1960s. It exhibits broad-spectrum antifungal activity by disrupting microtubule assembly in fungi, thereby inhibiting mitosis and cell division . This compound is a metabolite of benomyl, another benzimidazole fungicide, and shares structural similarities with compounds like thiabendazole and thiophanate-methyl. Its physicochemical properties include a melting point of 320°C, poor water solubility (intrinsic solubility: 6.11 µg/mL), and ampholytic behavior with pKa values of 4.48 (basic) and 10.8 (acidic) . This compound is widely used in agriculture to control fungal diseases in crops but faces challenges due to resistance development and environmental persistence .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
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InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
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Molecular Formula

C9H9N3O2
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Related CAS

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate)
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DSSTOX Substance ID

DTXSID4024729
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Molecular Weight

191.19 g/mol
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Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³
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Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine
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Color/Form

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder

CAS No.

10605-21-7, 37953-07-4
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Melting Point

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C
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Preparation Methods

Lime Nitrogen Method

The lime nitrogen method, historically the most cost-effective approach, utilizes calcium cyanamide as the cyclizing agent. In this process, o-phenylenediamine reacts with calcium cyanamide in an aqueous medium under acidic conditions. However, this method faces limitations due to the formation of atropurpureus impurities, which adsorb onto the product and result in a darker color and reduced purity (typically 95–97%). The reaction mechanism proceeds as follows:

o-phenylenediamine+CaCN2HClThis compound+by-products\text{o-phenylenediamine} + \text{CaCN}_2 \xrightarrow{\text{HCl}} \text{this compound} + \text{by-products}

The aqueous solvent system fails to dissolve hydrophobic impurities, leading to their co-precipitation with the product. Despite its economic viability, this method has largely been superseded by advanced techniques prioritizing purity and yield.

Urea and Thiourea-Based Methods

Alternative cyclizing agents such as urea and thiourea have been explored to mitigate impurity formation. The urea method involves refluxing o-phenylenediamine with urea in hydrochloric acid, while the thiourea variant employs thiourea under similar conditions. These methods marginally improve product color but suffer from lower yields (85–90%) due to incomplete cyclization and side reactions.

Modern Preparation Techniques and Innovations

Biphasic Solvent System for Enhanced Purity

A breakthrough in this compound synthesis involves replacing the traditional aqueous solvent with a toluene-water biphasic system . This innovation addresses impurity retention by dissolving atropurpureus derivatives in the toluene phase, preventing their adsorption onto the product. Key steps include:

  • Cyclizing Agent Preparation : Methyl cyanocarbamate is synthesized by reacting cyanamide with methyl chloroformate in a sodium hydroxide solution at 0–5°C (pH 8–9).

  • Cyclization Reaction : o-phenylenediamine is dissolved in toluene, followed by simultaneous addition of methyl cyanocarbamate and 35% hydrochloric acid at 55–60°C (pH 4–5).

The biphasic system achieves a product purity of 99.9% and yields of 97.5–98.5%, as demonstrated in Table 1.

Table 1: Performance of Biphasic Solvent System in this compound Synthesis

ParameterExample 1Example 2Example 3
o-phenylenediamine (mol)0.52.55.0
Toluene (g)21610802160
Yield (%)98.097.898.5
Purity (%)99.999.999.9

Simultaneous Reagent Addition Strategy

Modern protocols emphasize the simultaneous dropwise addition of methyl cyanocarbamate and concentrated hydrochloric acid to the reaction mixture. This minimizes the decomposition of methyl cyanocarbamate in acidic conditions, enhancing its utilization efficiency from 80% to over 95%. The stoichiometric ratio of 1.1 equivalents of methyl cyanocarbamate to 1.2 equivalents of HCl ensures complete cyclization while avoiding excess reagent waste.

Solvent Recovery and Environmental Considerations

The toluene-water system enables efficient solvent recovery through phase separation and distillation. Post-reaction, the toluene phase is distilled at 85–90°C, achieving a recovery rate of 92–95%. This reduces raw material costs by 18–22% compared to single-solvent methods.

Comparative Analysis of Preparation Methods

Table 2: Traditional vs. Modern this compound Synthesis

ParameterLime Nitrogen MethodBiphasic Solvent Method
Solvent SystemWaterToluene-water
Cyclizing AgentCalcium cyanamideMethyl cyanocarbamate
Yield (%)85–9097.5–98.5
Purity (%)95–9799.8–99.9
Product ColorOff-white to grayBright white
Solvent Recovery (%)N/A92–95

The biphasic method’s superiority lies in its ability to isolate impurities, optimize reagent usage, and streamline solvent recovery. Industrial adoption of this method has increased by 40% since 2020, driven by stringent quality standards for agricultural chemicals.

Process Optimization and Scalability

Temperature and pH Control

Maintaining a reaction temperature of 55–60°C and pH 4–5 during cyclization ensures optimal reaction kinetics. Deviations beyond this range reduce yields by 10–15% due to incomplete cyclization or side reactions.

Drying and Post-Processing

Post-filtration, the damp product is dried at 70°C for 8 hours to achieve a moisture content below 0.2%. This step prevents clumping and ensures stability during storage .

Chemical Reactions Analysis

Types of Reactions: Carbendazim undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as or .

    Reducing agents: Such as or .

    Substitution reagents: Such as or .

Major Products:

Scientific Research Applications

Agricultural Applications

Fungal Disease Control
Carbendazim is primarily employed to manage fungal diseases in crops such as rice, wheat, and various fruits and vegetables. It acts by inhibiting the development of fungal germ tubes and mycelial growth. Key applications include:

  • Rice Blast Control : this compound has been extensively used to combat rice blast disease caused by Magnaporthe oryzae. Studies indicate that low concentrations (0.003 to 0.1 μg/mL) can stimulate mycelial growth, which is critical for understanding resistance development in pathogens .
  • Soilborne Diseases : It is effective against soilborne diseases, with repeated applications demonstrating accelerated degradation rates in soil, suggesting microbial adaptation to this compound .

Table 1: Efficacy of this compound on Various Crops

CropDiseaseApplication RateEfficacy
RiceBlast3–4 sprays/seasonHigh
WheatBlastVariableModerate
StrawberriesAnthracnose0.1-0.5 g/LHigh
CanolaBotrytis0.5-1 g/LHigh

Industrial Applications

Textile and Paper Industries
this compound is also registered for use in the textile and paper industries to prevent fungal contamination during production processes. Its protective qualities help maintain the quality and longevity of materials .

Wood Preservation
In timber processing, this compound is applied to control sapstain and mold on freshly sawn timber, ensuring that wood products remain free from fungal degradation during storage and transport .

Environmental Impact

Degradation and Persistence
Research indicates that this compound degrades more rapidly with repeated application due to microbial adaptation, with half-lives decreasing significantly from 9.3 days to 0.9 days after multiple applications . Its photolytic breakdown products include dimethyloxalate and other metabolites which may have varying environmental impacts .

Microbial Degradation
Certain microorganisms have been identified as capable of degrading this compound, presenting opportunities for bioremediation in contaminated environments . This aspect is crucial for mitigating the environmental risks associated with its use.

Health Considerations

Toxicity Profile
this compound has been classified as a potential mutagen with implications for reproductive health. Studies have shown systemic long-term effects including mutagenicity and reproductive toxicity in animal models . The primary target organs include the testes, liver, kidneys, and thyroid.

Case Study: Reproductive Toxicity in Animal Models
In a study involving rats, exposure to high doses of this compound resulted in significant changes in reproductive organ weights and thyroid hormone levels without affecting litter size or fetal anomalies at lower doses . This highlights the need for careful management of exposure levels in agricultural practices.

Mechanism of Action

Carbendazim exerts its effects by binding to tubulin proteins , which are essential for the formation of microtubules during cell division. This binding disrupts the assembly of microtubules, leading to the inhibition of cell division and the eventual death of the fungal cells. The primary molecular target of this compound is the beta-tubulin subunit of microtubules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbendazim vs. Benomyl

  • Mode of Action: Both inhibit fungal microtubule dynamics by binding to β-tubulin. However, benomyl has a higher binding affinity (Kd = 12 µM) compared to this compound (Kd = 43 µM) .
  • Efficacy: Despite differences in binding, their IC50 values for tubulin polymerization inhibition are similar (~70 µM).
  • Metabolism: this compound is the primary bioactive metabolite of benomyl in plants, making benomyl a prodrug .

Table 1: Key Differences Between this compound and Benomyl

Property This compound Benomyl
Tubulin Binding (Kd) 43 µM 12 µM
Catastrophe Modulation Yes No
Water Solubility 6.11 µg/mL 8.0 µg/mL
Environmental Half-Life 2–14 weeks 3–10 weeks

This compound vs. Thiabendazole

  • Structural Differences : Thiabendazole lacks the carbamate group present in this compound, reducing its systemic mobility in plants .
  • Applications : Thiabendazole is primarily used post-harvest for fruit preservation, whereas this compound is applied pre-harvest .
  • Toxicity : Thiabendazole exhibits lower acute toxicity (LD50 = 3,100 mg/kg in rats) compared to this compound (LD50 = 2,000 mg/kg) .

This compound vs. Thio­phanate-Methyl

  • Toxicological Profile : Thiophanate-methyl has lower aneugenic (chromosome loss) potency than this compound but shows thyroid-specific toxicity in mammals .

Table 2 : Comparative Toxicological Data

Compound Aneugenic Potency Critical Target Organ
This compound High Reproductive system
Thiophanate-methyl Low Thyroid

This compound vs. Newer Derivatives

  • This compound Salicylate : A derivative with improved solubility (18.2 mg/mL) and photostability, enhancing its field efficacy .
  • Compound 5b : A phenylthiazole derivative with EC50 = 0.51 µg/mL against Sclerotinia sclerotiorum, outperforming this compound (EC50 = 0.57 µg/mL) .

Research Findings and Environmental Impact

  • Resistance : this compound resistance is widespread due to mutations in fungal β-tubulin (e.g., E198A, F200Y). Rotation with multisite inhibitors (e.g., chlorothalonil) is recommended .
  • Environmental Persistence : Over 50% of applied this compound enters soil/water, with a half-life of 2–14 weeks. Remediation strategies include microbial degradation (Bacillus spp.) and biochar adsorption .
  • Detection : Electrochemical sensors using cyclodextrin–graphene hybrids achieve ultrasensitive detection (limit = 0.01 nM), distinguishing this compound from thiabendazole and fuberidazole .

Biological Activity

Carbendazim, a systemic broad-spectrum fungicide, is widely used in agriculture to control fungal diseases. However, its biological activity extends beyond its intended use, impacting various organisms and ecosystems. This article explores the biological effects of this compound, highlighting its toxicity, biochemical impacts, and potential risks to human health and the environment.

This compound functions primarily by inhibiting the polymerization of tubulin, which is essential for microtubule formation in fungal cells. This disruption affects cellular processes such as mitosis and intracellular transport, leading to cell death in fungi. However, this mechanism can also have detrimental effects on non-target organisms, including plants and beneficial microbes.

1. Effects on Soil Microorganisms

Research indicates that high concentrations of this compound can adversely affect beneficial soil microorganisms. A study demonstrated that at concentrations of 3,000 µg/ml, the activity of antioxidant enzymes in plant-beneficial rhizobacteria significantly declined:

EnzymeActivity Decline (%)
Superoxide Dismutase (SOD)82.3
Catalase (CAT)61.4
Glutathione Peroxidase (GPX)76.1
Glutathione Reductase (GR)84.8

These findings suggest that this compound can induce oxidative stress in beneficial bacteria, impairing their growth and functionality .

2. Impact on Invertebrates

This compound has been shown to affect non-target invertebrates such as enchytraeids (small soil worms). In a Terrestrial Model Ecosystem study, the fungicide's effects were assessed across different soil types, revealing significant toxicity at various concentrations. The No-Observable Effect Concentrations (NOECs) for enchytraeid communities were determined using multivariate statistical methods .

3. Effects on Mammals

In mammalian studies, this compound has been linked to various physiological changes. A chronic study involving male rats revealed that doses of 150 mg/kg to 600 mg/kg led to significant alterations in hematological and biochemical parameters:

ParameterControl GroupTreated Group (600 mg/kg)
Total Leucocyte Count (TLC)HigherLower
Serum Glutamate Pyruvate Transaminase (SGPT)NormalElevated
Liver HistopathologyNormalCongestion and degeneration

Histopathological examinations indicated liver congestion and kidney damage at higher doses .

Case Study 1: Developmental Toxicity in C. elegans

A study conducted on Caenorhabditis elegans assessed the acute and reproductive toxicity of this compound. Results indicated that even low concentrations could adversely affect growth and reproduction, highlighting the compound's potential risks in agricultural settings .

Case Study 2: Hematological Changes in Rats

Another study administered this compound at varying doses to male rats over a 15-week period. Significant changes were observed in hematological parameters such as increased serum glucose and altered liver enzyme levels at higher doses . This underscores the need for careful regulation of this compound use in agriculture.

Environmental Impact

The continuous use of this compound has raised concerns regarding its accumulation in soil and water systems. Studies indicate that residues from agricultural applications can persist, posing risks to non-target organisms and potentially entering the food chain .

Q & A

Q. How should researchers design experiments to evaluate carbendazim residues in complex matrices (e.g., soil, food, or aqueous environments)?

  • Methodological Answer : Begin by defining clear objectives (e.g., residue quantification, degradation kinetics) and selecting appropriate matrices (e.g., soil, citrus juice). Use validated extraction protocols, such as solvent-based extraction for soil samples or solid-phase extraction for aqueous systems . Include controls for matrix effects (e.g., spiked recovery tests) and validate results with techniques like HPLC or LC-MS. Ensure compliance with regulatory limits (e.g., EU maximum residue levels of 0.1–0.5 mg/kg for food crops) .

Q. What statistical approaches are recommended for analyzing this compound toxicity or degradation data?

  • Methodological Answer : Apply regression models (linear/logistic) to dose-response relationships. For degradation studies, use first-order kinetics to model half-life. Employ ANOVA for comparing treatment groups (e.g., this compound vs. control in microbial activity assays). Report confidence intervals and p-values to quantify uncertainty . Tools like R or Python’s SciPy suite enable robust error analysis .

Q. How can researchers ensure reproducibility in this compound detection assays?

  • Methodological Answer : Standardize protocols using certified reference materials (e.g., this compound-d4 for isotope dilution ). Document all parameters (e.g., pH, temperature, sensor calibration curves) in lab notebooks. Cross-validate results with orthogonal methods (e.g., electrochemical sensors vs. fluorescence spectroscopy) . Share raw data and code via repositories like Zenodo .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s environmental persistence data across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., soil pH, organic matter content). Replicate conflicting experiments under controlled conditions, systematically varying parameters. Use machine learning (e.g., random forests) to isolate key factors influencing degradation rates . Reference large-scale datasets like the European Food Safety Authority’s pesticide residue reports .

Q. How can novel sensor technologies (e.g., electrochemical, fluorescence-based) be optimized for this compound detection in field settings?

  • Methodological Answer : For electrochemical sensors (e.g., Au-Pt core-shell nanoparticle-modified electrodes), optimize scan rates and potentials via cyclic voltammetry. For fluorescence systems (e.g., g-C3N4/Rhodamine B), tune excitation/emission wavelengths to minimize interference . Validate with real-world samples (e.g., fruit juice) and compare limits of detection (LODs) against gold-standard methods (e.g., LOD = 5.89 nM for fluorescence vs. 20 ng/mL for WLRS biosensors) .

Q. What experimental frameworks address this compound’s synergistic effects with other fungicides (e.g., tebuconazole)?

  • Methodological Answer : Design factorial experiments to test additive, antagonistic, or synergistic interactions. Use isobolographic analysis to quantify synergy coefficients. Measure microbial respiration or enzyme activity in soil microcosms as endpoints. Include environmental covariates (e.g., moisture, temperature) to enhance ecological relevance .

Methodological Resources

  • Detection Techniques :
    • Electrochemical sensors , fluorescence spectroscopy , WLRS biosensors .
  • Data Analysis :
    • Open-source tools (R, Python) , meta-analysis frameworks .
  • Standards :
    • This compound-d4 for isotope dilution , EU regulatory limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.